molecular formula C11H10Cl2OS B13175468 2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one

2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13175468
M. Wt: 261.2 g/mol
InChI Key: OVWFLKRZIXUQDA-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C11H10Cl2OS. This compound is characterized by a cyclopentanone ring substituted with a 2,5-dichlorophenylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2,5-dichlorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dichlorophenyl)sulfanyl]benzoic acid
  • 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one
  • 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole

Uniqueness

2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a dichlorophenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is a compound of interest due to its unique structural properties and potential biological activities. This compound features a cyclopentanone core substituted with a dichlorophenylthio group, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H8Cl2OSC_9H_8Cl_2OS. The presence of the sulfur atom and the dichlorophenyl group introduces unique chemical reactivities that can affect biological interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . Its effectiveness has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown significant antibacterial activity, often comparable to established antibiotics .

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Bacillus subtilisStrong
Proteus vulgarisWeak to Moderate

Cytotoxicity

The cytotoxic potential of this compound has been assessed using various cancer cell lines. The compound's activity is often measured using the MTT assay, which evaluates cell viability post-treatment. Similar compounds have demonstrated IC50 values in the range of 10–30 µM against human cancer cell lines .

Cell LineIC50 (µM)
HepG-215
MDA-MB-23120
Jurkat25

Anti-inflammatory Activity

The dichlorophenyl group may enhance the compound's ability to interact with inflammatory pathways, suggesting potential anti-inflammatory properties . Studies indicate that thioether compounds can modulate inflammatory responses by interacting with enzymes or receptors involved in these pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine on the phenyl ring has been linked to increased potency against various biological targets .

Case Studies

Several studies have focused on related compounds to elucidate their biological activities:

  • Thiazole Derivatives : Research on thiazole-bearing compounds has shown significant cytotoxicity and antimicrobial properties, suggesting that similar structural modifications could enhance the activity of cyclopentanone derivatives .
  • Synthesis and Characterization : A study involving the synthesis of related cyclopentanone compounds demonstrated their binding interactions with bovine serum albumin (BSA), indicating potential pharmacological effectiveness .

Properties

Molecular Formula

C11H10Cl2OS

Molecular Weight

261.2 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10Cl2OS/c12-7-4-5-8(13)11(6-7)15-10-3-1-2-9(10)14/h4-6,10H,1-3H2

InChI Key

OVWFLKRZIXUQDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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